Cas no 930674-81-0 (N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide)

N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is a synthetic organic compound featuring a 1,3-dioxaindane core linked to a substituted pyrimidine moiety via a propanamide bridge. Its structural design incorporates key functional groups, including a methylsulfanyl substituent and dimethylated pyrimidine ring, which may enhance stability and reactivity in targeted applications. The compound’s modular architecture suggests potential utility in pharmaceutical or agrochemical research, particularly in the development of enzyme inhibitors or bioactive intermediates. Its well-defined molecular framework allows for precise modifications, facilitating structure-activity relationship studies. The presence of both heterocyclic and amide functionalities may contribute to favorable binding interactions in biological systems.
N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide structure
930674-81-0 structure
Product name:N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
CAS No:930674-81-0
MF:C18H21N3O3S
MW:359.44264292717
CID:6147285
PubChem ID:9036164

N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide Chemical and Physical Properties

Names and Identifiers

    • AKOS034681568
    • 930674-81-0
    • Z90704766
    • EN300-26603741
    • N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
    • Inchi: 1S/C18H21N3O3S/c1-11-14(12(2)21-18(20-11)25-3)5-7-17(22)19-9-13-4-6-15-16(8-13)24-10-23-15/h4,6,8H,5,7,9-10H2,1-3H3,(H,19,22)
    • InChI Key: UHGAWHPSEWKLMX-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC(C)=C(C(C)=N1)CCC(NCC1=CC=C2C(=C1)OCO2)=O

Computed Properties

  • Exact Mass: 359.13036271g/mol
  • Monoisotopic Mass: 359.13036271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 98.6Ų

N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26603741-0.05g
N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
930674-81-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide

Professional Introduction to N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide (CAS No. 930674-81-0)

N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 930674-81-0, represents a fascinating intersection of heterocyclic chemistry and medicinal chemistry, offering potential applications in the development of novel therapeutic agents.

The molecular structure of this compound features a 1,3-dioxaindan moiety linked to a 4,6-dimethyl-2-(methylsulfanyl)pyrimidin ring through a propyl amide group. This arrangement creates a multifaceted scaffold that is both structurally stable and biologically relevant. The 1,3-dioxaindan ring is known for its ability to engage in hydrogen bonding interactions, making it a valuable component in drug design for improving binding affinity and selectivity. On the other hand, the 4,6-dimethyl-2-(methylsulfanyl)pyrimidin moiety introduces a pyrimidine core, which is a common pharmacophore in many bioactive molecules.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have suggested that N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. Specifically, its interaction with enzymes such as kinases and phosphodiesterases has been of particular interest. These interactions are critical for developing drugs that can modulate cellular signaling pathways associated with conditions like cancer and inflammatory disorders.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The 1,3-dioxaindan ring is typically synthesized via cyclization reactions involving dihydroxybenzenes or related precursors. Subsequent functionalization of the ring with the propyl amide group introduces the necessary bioactive moiety for further derivatization. The 4,6-dimethyl-2-(methylsulfanyl)pyrimidin component is often prepared through condensation reactions between urea derivatives and β-ketoesters or β-ketoamides.

In vitro studies have begun to explore the pharmacological potential of N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide. Initial results indicate that the compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its ability to interact with inflammatory pathways has been observed in preliminary assays, indicating its possible role in developing anti-inflammatory therapies.

The compound's structural features also make it an attractive candidate for further derivatization to enhance its biological activity. By modifying the substituents on the 1,3-dioxaindan and 4,6-dimethyl-2-(methylsulfanyl)pyrimidin moieties, researchers can fine-tune its pharmacokinetic properties and improve its efficacy. For instance, introducing fluorine atoms or other electron-withdrawing groups could enhance binding affinity while reducing toxicity.

Future research directions include exploring the compound's mechanism of action in greater detail. Understanding how it interacts with biological targets at the molecular level will provide insights into its therapeutic potential and help guide the development of more effective derivatives. Additionally, preclinical studies are necessary to assess its safety profile and pharmacokinetic behavior before it can be considered for clinical trials.

The development of novel pharmaceutical agents relies heavily on innovative chemical synthesis techniques and interdisciplinary collaboration between chemists, biologists, and pharmacologists. N-[(1,3-dioxaindan-5-yl)methyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide exemplifies how a well-designed molecule can lead to significant advancements in drug discovery. Its unique structural features and promising biological activity make it a valuable asset in the quest for new treatments for various diseases.

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